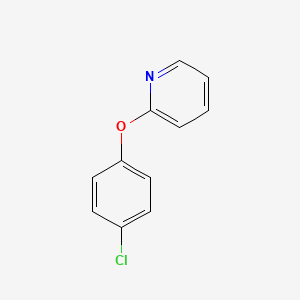

2-(4-Chlorophenoxy)pyridine

Description

Properties

CAS No. |

4783-69-1 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H8ClNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |

InChI Key |

SMINLYVPAJMVQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Degradation of the Pyridine Ring:in Arthrobacter Sp. Strain 68b, the Degradation of Pyridine is Initiated by a Two Component Flavin Dependent Monooxygenase.nih.govthis Enzyme Catalyzes the Oxidative Cleavage of the Pyridine Ring Without Prior Hydroxylation.nih.govthe Pathway Involves Four Enzymatic Steps That Ultimately Lead to the Formation of Succinic Acid, Which Can Enter Central Metabolic Pathways Like the Krebs Cycle.nih.gov

The key enzymes in this pathway are:

Pyridine (B92270) monooxygenase (PyrA/PyrE): Performs the initial ring cleavage. nih.gov

(Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB): Catalyzes the second step. nih.gov

Amidohydrolase (PyrC): Involved in the third step. nih.gov

Succinate semialdehyde dehydrogenase (PyrD): The final enzyme in the sequence. nih.gov

Degradation of the Chlorophenoxy Moiety:the Degradation Pathway for the Chlorophenoxy Part of the Molecule is Well Understood from Extensive Research on the Herbicide 2,4 D.nih.govthe Canonical Pathway, Often Encoded by Tfd Genes Found on Plasmids Like Pjp4 in Cupriavidus Necator Jmp134, Involves the Following Steps:nih.govoup.com

Transport Mechanisms in Environmental Compartments

The transport of this compound in the environment will be governed by its partitioning behavior between different environmental compartments, including soil, water, and air. Key physicochemical properties that influence this transport are its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

In the aquatic environment , the transport of this compound will be influenced by its water solubility and its tendency to adsorb to suspended solids and sediments. Compounds with low water solubility and high Kow values tend to partition from the water column to organic matter in sediment.

In the terrestrial environment , the mobility of this compound in soil is largely determined by its adsorption to soil organic matter and clay particles. The strength of this adsorption is often estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value would indicate strong adsorption to soil, leading to low mobility and a lower likelihood of leaching into groundwater. Conversely, a low Koc would suggest higher mobility in soil. The presence of the chlorine atom and the phenoxy group would likely increase the hydrophobicity of the molecule compared to pyridine, suggesting a higher potential for adsorption to soil organic matter.

Volatilization from soil and water surfaces into the atmosphere is another potential transport pathway. This is governed by the compound's vapor pressure and Henry's Law constant. For compounds with a structure similar to this compound, volatilization is generally not considered a major dissipation pathway, especially for those with low vapor pressures.

| Environmental Compartment | Expected Behavior | Governing Factors |

|---|---|---|

| Water | Partitioning to sediment and suspended solids. | Water solubility, Octanol-water partition coefficient (Kow). |

| Soil | Adsorption to organic matter, limited mobility. | Soil organic carbon-water partitioning coefficient (Koc). |

| Air | Low potential for volatilization. | Vapor pressure, Henry's Law constant. |

Research Gaps in the Environmental Fate of Chloropyridines

There are significant research gaps in our understanding of the environmental fate of chloropyridines, and these are particularly pronounced for specifically substituted compounds like this compound. The lack of empirical data necessitates a reliance on estimations and analogies from related compounds, which may not accurately reflect the true environmental behavior.

Key research gaps include:

Biodegradation Pathways and Rates: There is a critical need for studies to identify the microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved. Determining the rate of biodegradation under various environmental conditions (e.g., aerobic, anaerobic, different soil types, and temperatures) is essential for predicting its persistence.

Identification of Metabolites: The degradation of this compound may lead to the formation of intermediate metabolites. Identifying these transformation products is crucial, as they may be more or less toxic and persistent than the parent compound.

Environmental Transport Parameters: Experimental determination of key physicochemical properties like water solubility, vapor pressure, Kow, and Koc for this compound is necessary for accurate modeling of its transport and partitioning in the environment.

Ecotoxicity of the Parent Compound and its Metabolites: There is a lack of data on the potential ecotoxicological effects of this compound and its potential degradation products on various non-target organisms in different environmental compartments.

Addressing these research gaps through targeted experimental studies is essential for a comprehensive environmental risk assessment of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorophenoxy Pyridine Analogs

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring, being electron-deficient, exhibits distinct reactivity patterns compared to its carbocyclic analog, benzene (B151609). This is primarily due to the greater electronegativity of the nitrogen atom, which withdraws electron density from the ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. gcwgandhinagar.commsu.edu

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivatives

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which can effectively stabilize the negative charge in the Meisenheimer intermediate. msu.edunih.govmasterorganicchemistry.com The presence of a good leaving group at these positions is a prerequisite for the reaction to proceed. In the context of 2-phenoxypyridine (B1581987) derivatives, while the phenoxy group is not a typical leaving group, substitutions on the pyridine ring can be achieved if other labile substituents are present.

Studies on halopyridines have shown that they readily undergo SNAr reactions with various nucleophiles. For instance, 2-halopyridines react with sodium thiophenoxide and sodium phenoxide to yield the corresponding substituted pyridines. sci-hub.se The reactivity order of halogens as leaving groups can vary depending on the nucleophile and reaction conditions, which suggests that the rate-determining step of the SNAr mechanism can shift. sci-hub.se For some reactions, the order is I > Br > Cl > F, indicating that the cleavage of the carbon-halogen bond is rate-determining. sci-hub.se In contrast, for other nucleophiles, the order is F > Cl > Br > I, suggesting that the initial attack of the nucleophile is the slow step. sci-hub.se

Recent research has also identified concerted SNAr (cSNAr) mechanisms where the bond-making and bond-breaking occur in a single step, particularly with highly activated substrates or specific leaving groups. nih.govstrath.ac.uk

Electrophilic Aromatic Substitution Limitations and Activation Strategies (e.g., N-Oxides)

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more challenging than on benzene. gcwgandhinagar.commasterorganicchemistry.compressbooks.pub The nitrogen atom's inductive electron withdrawal deactivates the ring towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring by introducing a positive charge. gcwgandhinagar.comrsc.org When electrophilic substitution does occur, it typically directs to the 3-position, as the intermediates for attack at the 2- and 4-positions are highly destabilized by placing a positive charge on the electronegative nitrogen atom. gcwgandhinagar.com

To overcome these limitations, an effective strategy is the conversion of the pyridine to its N-oxide. gcwgandhinagar.comalmerja.comscripps.edu The N-oxide group is an activating group that increases the electron density of the ring, particularly at the 2- and 4-positions, through resonance. almerja.com This activation facilitates electrophilic attack at these positions. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring, often using reagents like trivalent phosphorus compounds (e.g., PCl3 or P(OMe)3). almerja.com

Computational studies on the nitration of pyridine-N-oxide have shown that while the reaction has a low activation energy, the reaction conditions can influence the regioselectivity. rsc.org In the absence of explicit solvation of the N-oxide oxygen, the ortho product is kinetically favored. However, with solvation, the para product becomes the major isomer, which aligns with experimental observations. rsc.org

Reactions Involving Side Chains and Bridging Moieties

The side chains and the ether bridge in 2-(4-chlorophenoxy)pyridine analogs are also susceptible to various chemical transformations.

Beta-Elimination Reactions of Haloethyl Pyridines

Analogs of this compound containing a haloethyl side chain can undergo β-elimination reactions to form vinylpyridines. Studies on 2-(2-chloroethyl)pyridine (B91823) and its derivatives have elucidated the mechanism and kinetics of this reaction. The elimination is typically base-induced and follows a second-order rate law. acs.orgnih.gov

A significant rate enhancement of the β-elimination is observed upon quaternization of the pyridine nitrogen (e.g., methylation). acs.orgnih.gov This acceleration, often by a factor of 104 to 106, is consistent with an E1cb (Elimination, Unimolecular, conjugate Base) mechanism where the increased acidity of the β-proton leads to rapid formation of a carbanion intermediate. acs.orgnih.gov Coordination of the haloethylpyridine to a metal center, such as palladium, also activates the substrate towards β-elimination by several orders of magnitude compared to the free ligand. nih.gov

| Substrate | Conditions | Rate Constant (k) | Mechanism |

| 2-(2-Chloroethyl)pyridine | Quinuclidine, CH3CN, 25°C | 6.2 x 10-6 M-1s-1 nih.gov | E2/E1cb |

| 1-Methyl-2-(2-chloroethyl)pyridinium iodide | OH-/H2O | High acceleration observed acs.org | E1cb |

| trans-bis[2-(2-chloroethyl)pyridine]palladium chloride | Quinuclidine, CH3CN, 25°C | 6.5 x 10-3 M-1s-1 nih.gov | E2 within complex |

Cleavage and Rearrangement Processes

The ether linkage in 2-phenoxypyridine analogs can be cleaved under certain conditions. Acid-catalyzed cleavage is a common reaction for ethers, proceeding via protonation of the ether oxygen to form a good leaving group. pearson.comlibretexts.orgacs.orgksu.edu.sa In the case of alkyl aryl ethers, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide, because the aryl-oxygen bond is stronger. ksu.edu.sa

Catalytic methods for ether cleavage have also been developed. For instance, iridium and cobalt pincer complexes have been studied for the cleavage of the β-O-4 ether linkage in lignin (B12514952) model compounds, which bears resemblance to the aryloxy-pyridine structure. mdpi.com Mechanistic studies suggest pathways involving initial C-H bond activation alpha to the ether oxygen or coordination of the ether oxygen to the metal center, followed by C-O bond insertion. mdpi.com

Reaction Mechanisms of Pyridine Ring Formation

The synthesis of the 2-phenoxypyridine scaffold itself can be achieved through various methods, with the reaction mechanism being a key aspect of these transformations. A prevalent method is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. researchgate.netresearchgate.netacsgcipr.org Ruthenium-catalyzed cycloadditions, for example, provide an atom-economical route to substituted pyridines. researchgate.net

Another approach involves the multicomponent reaction of aldehydes, alkynes, and an ammonia (B1221849) source, catalyzed by transition metals like rhodium or iron, to construct the pyridine ring. acsgcipr.org These reactions often proceed through a series of steps including hydroacylation and annulation. acsgcipr.org

The synthesis of 2-aryloxypyridines can also be accomplished via nucleophilic aromatic substitution on a pre-formed pyridine ring, as discussed in section 3.1.1. For example, the reaction of a 2-halopyridine with a phenoxide is a direct route to the 2-phenoxypyridine core structure. sci-hub.se

| Reaction Type | Catalysts/Reagents | Key Mechanistic Features |

| [2+2+2] Cycloaddition | Ru, Co, Ni complexes | Metallacycle intermediates, oxidative cyclization, reductive elimination researchgate.netresearchgate.net |

| Multicomponent Reactions | Rh, Fe catalysts | Hydroacylation, N-annulation, cyclization acsgcipr.org |

| Nucleophilic Aromatic Substitution | Base | Meisenheimer intermediate, addition-elimination mechanism msu.edusci-hub.se |

Cycloaddition and Ring-Opening Pathways

The aromatic nature of the pyridine ring generally makes it less reactive in cycloaddition reactions compared to more electron-rich or strained systems. However, under certain conditions, particularly when the ring is activated or when reacting with highly reactive species, it can participate in such transformations. These cycloadditions can lead to dearomatization and the formation of strained bicyclic intermediates, which may subsequently undergo ring-opening reactions.

Cycloaddition Reactions:

The participation of pyridine derivatives in cycloaddition reactions often requires activation, for instance, by the presence of electron-withdrawing groups on the pyridine ring. Research on related compounds, such as 3,5-dinitropyridines, demonstrates their ability to act as dipolarophiles in 1,3-dipolar cycloadditions. In one study, 2-substituted 3,5-dinitropyridines reacted with unstabilized N-methyl azomethine ylide, leading to a double [3+2]-cycloaddition across the C2=C3 and C4=C5 double bonds of the pyridine ring. arkat-usa.org This reaction results in the formation of a novel decahydrodipyrrolo[3,4-b:3',4'-d]pyridine system, effectively creating two fused 3-nitropyrrolidine (B12994412) rings and breaking the pyridine's aromaticity. arkat-usa.org While this specific reaction has been demonstrated on dinitro-substituted pyridines, it establishes a precedent for the pyridine ring in 2-aryloxypyridine analogs to undergo cycloaddition, provided sufficient activation.

Another relevant transformation is the Diels-Alder reaction. While typically involving a conjugated diene and a dienophile, the inverse-electron-demand Diels-Alder reaction involves an electron-poor diene reacting with an electron-rich dienophile. Heterocyclic azadienes, such as 1,2,4,5-tetrazines, are known to undergo these reactions readily. nih.gov Although this involves the pyridine analog as the diene rather than the dienophile, it underscores the versatility of nitrogen-containing heterocycles in cycloaddition chemistry.

Ring-Opening Pathways:

The products of cycloaddition reactions are often strained and can serve as precursors for ring-opening transformations, which can be induced thermally, photochemically, or through metal catalysis.

Thermal and Photochemical Ring-Opening: Photochemical energy can induce transformations not accessible through thermal methods by creating electronically excited states. researchgate.net For instance, photolysis of the cycloadduct of N-methyl-2-pyridone (a structural relative of 2-phenoxypyridine) has been shown to yield a highly reactive, non-isolable N-methylazetinone intermediate. rsc.org This intermediate is proposed to form through the stepwise loss of other reaction components from an initial cycloadduct. rsc.org Similarly, thermal rearrangements of cycloadducts, such as those derived from Diels-Alder reactions, can lead to ring-opened products through sigmatropic rearrangements. researchgate.net A combination of a [2+2] photocycloaddition followed by a thermally induced ring-opening has been used as a synthetic strategy to create complex molecular frameworks. acs.orgnih.gov

Metal-Mediated Ring-Opening: Transition metal complexes can mediate the ring-opening of N-heterocycles. In a detailed study on rhenium(I) complexes of 2,2'-bipyridine (B1663995) (which contains two pyridine rings), a mechanism for pyridine ring-opening was elucidated. nih.govnih.gov The process is initiated by the deprotonation of an ancillary ligand, which then attacks the pyridine ring, leading to dearomatization. Subsequent ring contraction and cleavage of a C-N bond result in the extrusion of the nitrogen atom. nih.govnih.gov This highlights a pathway where coordination to a metal center can facilitate the cleavage of the otherwise stable pyridine ring. Other examples include palladium-catalyzed ring-opening of methylenecyclopropanes and cobalt-catalyzed ring-opening of vinylcyclopropanes, demonstrating the utility of transition metals in cleaving strained rings that could be formed from initial cycloaddition steps. uni-regensburg.deacs.org

Intermediate Identification and Characterization

Understanding the mechanisms of complex chemical reactions like cycloadditions and ring-openings relies heavily on the ability to detect and characterize transient intermediates. Researchers employ a combination of spectroscopic and computational methods to identify these species and map the reaction pathway.

Spectroscopic and Spectrometric Techniques:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are fundamental tools for structural elucidation. In studies of ruthenium-catalyzed C-H bond activation of 2-phenylpyridine, a close analog of 2-phenoxypyridine, NMR and mass spectrometry were used to infer the presence of several ligand-coordinated Ru(II) species, which are crucial intermediates in the catalytic cycle. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: This technique is powerful for studying the kinetics and structure of short-lived intermediates. For example, TRIR spectroscopy was used to detect and characterize manganese carbonyl intermediates in the photocatalyzed C-H functionalization of 2-phenylpyridine. rsc.org

Time-Resolved X-ray Absorption Spectroscopy: This method provides element-specific information about the geometric and electronic structure of metal-containing intermediates in solution. It has been successfully used to determine the solution structure of a key Co(I) intermediate in a catalytic hydrogen evolution reaction involving cobaloxime complexes. nih.gov

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy: For gas-phase ions, coupling a cryogenic ion trap with a free-electron laser allows for IRMPD spectroscopy. This technique was used to unambiguously identify the structures of intermediate ions in the reaction of benzonitrile (B105546) with acetylene, revealing the formation of linked bicyclic structures. nih.gov

Computational Investigations:

Density Functional Theory (DFT): DFT calculations are routinely used to complement experimental findings. They can provide the potential energy surface for a reaction, helping to elucidate the most likely mechanistic pathway and the structures of transition states and intermediates. researchgate.net In the study of the rhenium-mediated pyridine ring-opening, DFT calculations were crucial for understanding the ring contraction step and the formation of a bicyclic intermediate containing a fused aziridine (B145994) ring. nih.govnih.gov

The combination of these advanced analytical and computational methods provides a detailed picture of the reactive pathways of 2-phenoxypyridine analogs, enabling a deeper understanding of their chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 2-(4-Chlorophenoxy)pyridine, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assemble a complete structural picture.

Proton NMR (¹H NMR) is a powerful technique for identifying the various proton environments in a molecule. The spectrum of this compound displays distinct signals for the protons on both the pyridine (B92270) and the 4-chlorophenoxy rings.

The protons of the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The proton at position 6 (H-6), being adjacent to the nitrogen, is the most deshielded and usually appears as a doublet of doublets. The protons at positions 3, 4, and 5 also show characteristic splitting patterns based on their coupling with adjacent protons. researchgate.net

The 4-chlorophenoxy moiety presents a classic AA'BB' system, appearing as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the ether linkage (H-2' and H-6') are chemically equivalent, as are the protons meta to the ether linkage (H-3' and H-5'). unimi.it The symmetry of this pattern is a key indicator of the para-substitution on the phenoxy ring.

A representative assignment of the proton signals for this compound is detailed in the table below. uoguelph.ca

Interactive Data Table: ¹H NMR Spectral Data for this compound Note: Data is typically recorded in a deuterated solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.15 | dd | ~5.0, 2.0 |

| H-4 (Pyridine) | ~7.65 | ddd | ~8.5, 7.5, 2.0 |

| H-3', H-5' (Phenoxy) | ~7.30 | d | ~9.0 |

| H-5 (Pyridine) | ~7.05 | ddd | ~7.5, 5.0, 1.0 |

| H-2', H-6' (Phenoxy) | ~7.00 | d | ~9.0 |

| H-3 (Pyridine) | ~6.85 | d | ~8.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound shows 11 distinct signals, corresponding to the 11 carbon atoms in its asymmetric structure.

Key signals include the carbon attached to the ether oxygen on the pyridine ring (C-2), which is significantly downfield, and the carbon attached to the oxygen on the phenoxy ring (C-1'). The carbon bearing the chlorine atom (C-4') also has a characteristic chemical shift. The chemical shifts for the pyridine carbons can be compared to those of pyridine itself, with adjustments for the phenoxy substituent. researchgate.net Similarly, the signals for the phenoxy ring can be compared to those of 4-chlorophenol (B41353). hmdb.ca

Interactive Data Table: ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~164 |

| C-1' (Phenoxy) | ~153 |

| C-4 (Pyridine) | ~148 |

| C-6 (Pyridine) | ~140 |

| C-4' (Phenoxy) | ~130 |

| C-3', C-5' (Phenoxy) | ~129.5 |

| C-2', C-6' (Phenoxy) | ~122 |

| C-5 (Pyridine) | ~118 |

| C-3 (Pyridine) | ~112 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY spectra would show cross-peaks between adjacent protons, such as H-3 with H-4, H-4 with H-5, and H-5 with H-6 on the pyridine ring. It would also confirm the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the chlorophenoxy ring. whiterose.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). pressbooks.pub This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~8.15 ppm would show a cross-peak with the carbon signal at ~140 ppm, confirming the H-6/C-6 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (two or three-bond ¹H-¹³C correlations). wisc.edu It provides the final pieces of the structural puzzle by connecting molecular fragments. Crucial HMBC correlations for this compound would include:

A cross-peak between the H-3 proton of the pyridine ring and the C-2 carbon, confirming their proximity across the ether linkage.

Correlations between the H-2'/H-6' protons of the phenoxy ring and the C-1' carbon.

A key correlation between protons on one ring and the quaternary (non-protonated) carbons on the other, such as from H-3 to C-1' or from H-2'/H-6' to C-2, which would definitively establish the ether bridge between the two aromatic systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₁H₈ClNO), HRMS is used to confirm its elemental composition. mdpi.comdoi.org The experimentally measured mass should align closely with the calculated exact mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₈ClNO |

| Calculated Exact Mass [M+H]⁺ | 206.0367 |

| Observed Mass [M+H]⁺ | Typically within 5 ppm of calculated mass |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of a synthesized compound like this compound and for analyzing it within complex mixtures. nih.gov

In a typical LC-MS analysis, a reversed-phase HPLC column (e.g., C18) is used to separate the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates ions in the gas phase. youngin.commdpi.com The mass spectrometer then detects the molecular ion of this compound (e.g., [M+H]⁺ at m/z 206), confirming its presence and allowing for quantification. The purity of the sample can be determined by integrating the area of the chromatographic peak corresponding to the target compound relative to the total peak area.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, offering a "fingerprint" based on the distinct vibrational modes of chemical bonds. For this compound, both FT-IR and Raman spectroscopy provide complementary information about its structural framework.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups.

The FT-IR spectrum of this compound is characterized by a combination of bands arising from the pyridine ring, the para-substituted benzene ring, the C-O-C ether linkage, and the C-Cl bond.

Key FT-IR Spectral Assignments:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and benzene rings typically appear in the region of 3000–3100 cm⁻¹. nih.gov These bands are often of weak to medium intensity.

Aromatic C=C and C=N Stretching: The skeletal vibrations of the aromatic rings, involving C=C and C=N stretching, are observed in the 1400–1600 cm⁻¹ range. The pyridine ring exhibits characteristic stretching vibrations, which are sensitive to substitution. nih.gov For instance, C=N stretching vibrations in pyridine derivatives are often found between 1590 cm⁻¹ and 1030 cm⁻¹. nih.gov

C-O-C (Ether) Stretching: The asymmetric and symmetric stretching vibrations of the aryl-O-aryl ether linkage are crucial for confirming the connection between the two ring systems. The asymmetric C-O-C stretching is typically a strong band found in the 1200–1270 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, around 1020–1075 cm⁻¹.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum, generally between 700 cm⁻¹ and 800 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the rings. For the para-substituted benzene ring, a strong band is anticipated in the 800–850 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from similar compounds and functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C & C=N Stretch | 1400 - 1600 | Strong |

| Asymmetric C-O-C Stretch | 1200 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| p-Substituted Benzene C-H Bend | 800 - 850 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds are often more prominent.

Key Raman Spectral Features:

Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and benzene rings, where the rings expand and contract symmetrically, typically give rise to strong and sharp bands in the Raman spectrum. For pyridine, a strong ring breathing mode is expected around 1000 cm⁻¹. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is also observable in the Raman spectrum and can provide confirmatory evidence for the presence of the chlorine substituent.

Skeletal Deformations: In-plane and out-of-plane deformations of the aromatic rings and the C-O-C bridge will also be present, although they may be weaker and more complex to assign.

The combination of FT-IR and Raman data allows for a more complete and confident assignment of the vibrational modes of this compound, confirming its structural integrity.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in Raman |

| Pyridine Ring Breathing | ~1000 | Strong |

| Benzene Ring Breathing | ~990 - 1010 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C & C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic components. The spectrum is typically recorded in a suitable solvent, and the position of the absorption maxima (λ_max) can be influenced by the solvent's polarity.

Expected Electronic Transitions:

π → π* Transitions: These transitions involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic rings. For pyridine and its derivatives, these transitions typically occur in the UV region. Pyridine itself shows an absorption maximum around 254 nm. researchgate.net The presence of the chlorophenoxy group, which extends the conjugated system, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring or the oxygen atom of the ether linkage) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it.

For related compounds like 2-chloropyridine, absorption maxima have been reported, which can serve as a reference. nist.gov The extended conjugation in this compound would likely result in absorption at slightly longer wavelengths.

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 280 |

| n → π | >270 (often as a shoulder) |

Note: The exact λ_max values are dependent on the solvent used for the measurement.

Photoluminescence Spectroscopy (where applicable for derivatives)

Photoluminescence is the emission of light from a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is not universally observed and is highly dependent on the molecular structure and its environment. While this compound itself may not be strongly luminescent, its derivatives, particularly those involving metal complexes or further extension of the conjugated system, can exhibit interesting photoluminescent properties.

Studies on substituted pyridine derivatives have shown that their photoluminescence can be tuned by altering the substituents. helsinki.fidiva-portal.orgrsc.org For example, the introduction of certain functional groups or the formation of coordination complexes with metal ions can enhance fluorescence intensity or shift the emission wavelength. diva-portal.orgacs.org The pyridine nitrogen atom provides a coordination site for metal ions, and such interactions can rigidify the molecular structure, reducing non-radiative decay pathways and thereby promoting luminescence. acs.org

The potential for photoluminescence in derivatives of this compound makes them of interest for applications in areas such as chemical sensing and organic light-emitting diodes (OLEDs). For instance, polymers containing substituted pyridine units have been investigated as fluorescent sensors for metal ions. rsc.orgresearchgate.net The emission properties would be characterized by excitation and emission spectra, quantum yield, and luminescence lifetime.

Crystallographic Analysis and Supramolecular Interactions

Single Crystal X-Ray Diffraction (XRD)

Analysis of derivatives of 2-(4-chlorophenoxy)pyridine, such as N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate and (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, offers a window into the conformational preferences and crystal packing of this class of compounds.

In a study of (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, the acylhydrazone base [C(=O)—N—N=C] was found to be essentially planar, with a root-mean-square (r.m.s.) deviation of 0.0095 Å. nih.gov This planarity is a common feature in such systems, facilitating electron delocalization.

Torsion and dihedral angles are crucial in defining the three-dimensional shape of a molecule. For N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate, a significant torsion angle is the C—N—N—C angle, which was determined to be -72.66 (1)°. nih.gov This gauche conformation indicates a staggered arrangement of the substituents around the N-N bond. The dihedral angle between the two benzene (B151609) rings in this molecule is 67.33 (1)°. nih.gov

In the case of (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, the dihedral angle between the essentially planar acylhydrazone base and the pyridine (B92270) ring is 12.52 (10)°. nih.gov This slight twist between the two ring systems is a result of balancing electronic and steric effects.

| Compound | Torsion/Dihedral Angle | Value (°) |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | C—N—N—C Torsion Angle | -72.66 (1) |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | Dihedral Angle between Benzene Rings | 67.33 (1) |

| (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide | Dihedral Angle between Acylhydrazone Base and Pyridine Ring | 12.52 (10) |

Table 1: Selected Torsion and Dihedral Angles in this compound Derivatives

The arrangement of molecules in a crystal is described by the unit cell parameters. For N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate, the crystal system is monoclinic with the following unit cell dimensions: a = 4.8462 (9) Å, b = 5.4411 (10) Å, c = 33.521 (6) Å, and β = 90.840 (3)°. nih.gov The unit cell volume is 883.8 (3) ų. nih.gov

(E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide also crystallizes in a monoclinic system with unit cell parameters: a = 13.059 (4) Å, b = 5.3567 (16) Å, c = 19.175 (6) Å, and β = 104.586 (5)°. nih.gov The volume of the unit cell is 1298.2 (7) ų. nih.gov

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | Monoclinic | 4.8462 (9) | 5.4411 (10) | 33.521 (6) | 90.840 (3) | 883.8 (3) |

| (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide | Monoclinic | 13.059 (4) | 5.3567 (16) | 19.175 (6) | 104.586 (5) | 1298.2 (7) |

Table 2: Unit Cell Parameters for this compound Derivatives

Intermolecular Interactions in the Solid State

Hydrogen bonds are among the most significant interactions in the crystal structures of the studied derivatives. In N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate, a combination of O—H···O, N—H···O, and C—H···O hydrogen bonds links the molecules into a layered structure. nih.goviucr.org

Similarly, for (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, molecules are linked via pairs of N—H···O hydrogen bonds, which form inversion dimers characterized by an R²₂(8) graph-set motif. nih.gov

Halogen bonding and other weak interactions also play a crucial role in the crystal packing. In the crystal structure of N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate, adjacent layers are connected into a three-dimensional network through Cl···Cl interactions with a distance of 3.400 (2) Å. nih.gov This structure also exhibits C—H···π interactions. nih.gov

For (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide, the dimers formed by hydrogen bonding are further linked into chains along the direction by C—H···π interactions. nih.gov

| Compound | Interaction Type | Description |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | O—H···O, N—H···O, C—H···O | Formation of a layered structure |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | Cl···Cl | Links adjacent layers into a 3D network (3.400 (2) Å) |

| N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate | C—H···π | Contributes to the overall crystal packing |

| (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide | N—H···O | Forms inversion dimers with an R²₂(8) graph-set motif |

| (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide | C—H···π | Links dimers into chains along the direction |

Table 3: Summary of Intermolecular Interactions in this compound Derivatives

π-π Stacking Interactions

Without knowledge of the crystal structure, it is impossible to determine the presence, geometry, and energetic significance of any π-π stacking interactions between the pyridine and chlorophenyl rings of adjacent molecules in the crystal lattice.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions within a crystal. However, the generation of a Hirshfeld surface and its corresponding 2D fingerprint plots is entirely contingent on the availability of a crystallographic information file (CIF). As no such file for this compound is publicly accessible, the quantification and visualization of its intermolecular contacts cannot be performed.

Quantification of Intermolecular Contacts

A quantitative breakdown of the various intermolecular contacts (such as H···H, C···H, O···H, etc.) as percentages of the total Hirshfeld surface area cannot be provided without the underlying crystallographic data.

Visualization of Interaction Types

Similarly, the generation of 2D fingerprint plots, which visually summarize the nature and reciprocity of intermolecular contacts, is not possible.

Energy Frameworks Analysis for Crystal Packing Strength

Energy framework analysis, which computes the interaction energies between molecules in a crystal to elucidate the packing strength and topology, also relies on the crystallographic data. In the absence of this data for this compound, an analysis of the electrostatic, dispersion, and total energy frameworks that stabilize its crystal structure cannot be undertaken.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for predicting the properties of molecular systems. By approximating the electron density of a molecule, DFT calculations can provide accurate information about its geometry, energy, and various spectroscopic parameters.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 2-(4-Chlorophenoxy)pyridine is crucial for understanding its reactivity and interactions. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p), are employed to find the most stable conformation of the molecule. nih.gov This process, known as geometry optimization, involves calculating the molecule's energy at various atomic arrangements until a minimum energy structure is found. nih.gov

The conformational flexibility of this compound is primarily determined by the dihedral angles between the pyridine (B92270) and chlorophenoxy rings. Theoretical studies explore the potential energy surface by rotating these rings relative to each other to identify the most stable conformers. These calculations help in understanding the steric and electronic effects that govern the molecule's preferred shape.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. acs.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.comnih.gov These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. pulsus.com By analyzing the computed vibrational modes, specific functional groups and their characteristic vibrations within the this compound molecule can be identified. pulsus.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of ultraviolet and visible light. researchgate.net The predicted maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra. nih.gov

Comparison with Experimental Data for Structural Validation

A key aspect of computational studies is the validation of theoretical models against experimental results. acs.org For this compound and related compounds, the calculated geometric parameters (bond lengths and angles), as well as the predicted spectroscopic data (NMR, IR, and UV-Vis), are often compared with data obtained from techniques like X-ray crystallography and experimental spectroscopy. acs.orgnih.gov A good agreement between theoretical and experimental values enhances the confidence in the computational model and the predicted molecular properties. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukudel.edu The energies and distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. researchgate.net A higher HOMO energy indicates a greater ability to donate electrons. In the case of this compound, the HOMO is typically distributed over the electron-rich regions of the molecule, such as the pyridine and chlorophenoxy rings. The precise distribution can be visualized using molecular orbital plots generated from DFT calculations.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. researchgate.net A lower LUMO energy suggests a greater ability to accept electrons. For this compound, the LUMO is generally located on the electron-deficient parts of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability, with a larger gap implying higher stability and lower chemical reactivity. uantwerpen.be

The table below presents a hypothetical example of HOMO and LUMO energies for this compound, as would be determined by DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

HOMO-LUMO Energy Gap and Global Reactivity Descriptors

No published data were found regarding the HOMO-LUMO energies or the derived global reactivity descriptors (e.g., chemical hardness, electronegativity, electrophilicity index) for this compound. This information is crucial for understanding a molecule's kinetic stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A molecular electrostatic potential map illustrates the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. No MEP maps or related analyses for this compound were located.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method used to visualize and understand weak interactions within and between molecules. There are no available NCI plots or Hirshfeld surface analyses specifically for this compound in the literature searched.

Molecular Docking and Binding Affinity Prediction (Non-Clinical Models)

Exploration of Binding Sites and Modes

While related, more complex molecules have been subjects of molecular docking studies, no such research focusing on this compound as the ligand was identified. Therefore, no information on its specific ligand-protein interaction profiles or preferred binding modes is available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides insight into intramolecular charge transfer and the stability arising from electron delocalization. Specific NBO analysis data for this compound is absent from the reviewed literature.

Coordination Chemistry of Pyridine Containing Ligands

2-(4-Chlorophenoxy)pyridine as a Ligand

This compound is an aromatic heterocyclic compound characterized by a pyridine (B92270) ring substituted at the 2-position with a 4-chlorophenoxy group. The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available for coordination to a metal center, making it a classic Lewis base. jscimedcentral.com The presence of an ether oxygen and a chlorinated phenyl ring introduces additional electronic and steric factors that modulate its behavior as a ligand.

Binding Modes and Chelation Potential

The structural features of this compound allow for several potential binding modes with metal ions.

Monodentate N-Coordination: The most common binding mode for pyridine-type ligands is monodentate coordination through the nitrogen atom. jscimedcentral.com The nitrogen lone pair, situated in the plane of the aromatic ring, effectively forms a sigma bond with a metal center. jscimedcentral.com

Bidentate N,O-Chelation: The proximity of the ether oxygen to the pyridine nitrogen suggests the possibility of forming a five-membered chelate ring. However, the sp²-hybridized ether oxygen is a relatively weak donor, and the flexibility of the C-O-C bridge is limited, making this mode less common compared to ligands with more potent donor atoms like those in 2-benzoylpyridine.

Bidentate N,C-Chelation (Cyclometalation): A significant binding mode for related 2-arylpyridine ligands is cyclometalation, where the ligand acts as a bidentate, monoanionic agent. mdpi.com This involves coordination of the pyridine nitrogen and the activation of an ortho C-H bond on the phenyl ring, leading to the formation of a stable five-membered metallacycle and a metal-carbon bond. Studies on the closely related 2-phenoxypyridine (B1581987) have shown that it undergoes this type of cyclometalation with Au(III), forming a six-membered [AuCl₂(pop-C¹,N)] complex [pop = 2-(2-pyridyloxy)phenyl]. mdpi.comrsc.org This precedent strongly suggests that this compound can also act as an N,C-chelating ligand.

Complex Formation with Transition Metal Ions

The reaction of this compound with transition metals is expected to be diverse. While specific studies on this exact ligand are not widespread, extensive research on analogous 2-substituted pyridines provides a strong basis for predicting its reactivity.

For instance, 2-phenoxypyridine reacts with gold salts like H[AuCl₄]·4H₂O to form adducts such as [AuCl₃(Hpop)] which, upon heating, convert to the cycloaurated complex [AuCl₂(pop-C¹,N)]. rsc.org This pathway highlights the potential for this compound to form stable organometallic complexes with late transition metals known to promote C-H activation, such as gold, platinum, and palladium.

Furthermore, the pyridine moiety is a versatile ligand for a wide array of transition metals. It readily forms complexes with d-block elements, including:

Copper(II): Often forms square planar or axially elongated octahedral complexes. mdpi.com

Nickel(II): Known to form square planar, tetrahedral, and octahedral complexes depending on the co-ligands. jscimedcentral.com

Mercury(II): As a soft metal center, it forms stable complexes with pyridine, often resulting in coordination polymers with bridging halides. rsc.org

Silver(I): Typically forms linear two-coordinate or tetrahedral four-coordinate complexes with pyridine ligands.

The formation of a specific complex, its stoichiometry, and geometry depend significantly on the metal ion, the counter-anion, the solvent system, and the reaction conditions.

Supramolecular Coordination Assemblies

Beyond the formation of discrete mononuclear or dinuclear complexes, this compound can serve as a building block for constructing higher-order supramolecular assemblies and coordination polymers. The final architecture is dictated by the ligand's binding mode, the coordination geometry of the metal ion, and the influence of noncovalent interactions.

Role in 1D, 2D, and 3D Network Formation

The construction of extended networks relies on the ability of the components to bridge between metal centers. While this compound acting as a simple monodentate ligand would typically yield discrete complexes, several pathways can lead to network formation:

Bridging Co-ligands: In the presence of suitable bridging co-ligands (e.g., halides, pseudohalides, carboxylates), the [M(2-(4-ClPhO)Py)ₓ]ⁿ⁺ units can be linked into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. rsc.org

Ligand-Based Bridging: Although less common, the ether oxygen of the phenoxy group could potentially coordinate to an adjacent metal center, leading to a bridging scenario and the formation of a coordination polymer.

For example, studies on mercury(II) halide complexes with substituted pyridines have revealed the formation of 1D polymers based on Hg-halide-Hg bridges, demonstrating how simple components can generate extended structures. rsc.org

Noncovalent Interactions in Coordination Complexes

The packing of metal complexes of this compound in the solid state is significantly influenced by a variety of noncovalent interactions, which are crucial in crystal engineering.

π-π Stacking: The presence of two aromatic rings (pyridine and chlorophenyl) provides ample opportunity for π-π stacking interactions. These interactions, occurring between the electron-rich and electron-poor regions of adjacent rings, play a vital role in stabilizing the crystal lattice and directing the formation of columnar or layered structures. nih.govnih.gov

Halogen Bonding: The chlorine atom on the phenoxy ring can act as an electrophilic region (a σ-hole) and participate in halogen bonding with nucleophilic atoms (e.g., O, N, or other halides) from neighboring molecules. This directional interaction is a powerful tool in designing supramolecular architectures. researchgate.net

C-H···π and C-H···O/Cl Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with the π-electron clouds of adjacent rings (C-H···π) or with the ether oxygen, the chlorine atom, or other Lewis basic sites, further stabilizing the three-dimensional packing. nih.gov

Hydrogen Bonding: While the ligand itself lacks strong hydrogen bond donors, its pyridine nitrogen and ether oxygen can act as acceptors. If the coordination sphere includes protic ligands like water or ammonia (B1221849), or if the counter-ion is a species like dihydrogen phosphate, robust O-H···N or N-H···O hydrogen bonds can dominate the crystal packing, linking individual complex units into a larger network. nih.gov

The interplay of these varied interactions dictates the final supramolecular assembly, influencing the material's physical properties.

Electronic Properties and Stability of Metal-Pyridine Complexes

The electronic nature of the this compound ligand has a profound impact on the stability and properties of its metal complexes. The substituent on the pyridine ring modifies the electron density at the coordinating nitrogen atom, thereby tuning the metal-ligand interaction.

The 4-chlorophenoxy group exerts a net electron-withdrawing effect on the pyridine ring through induction (-I effect). This effect reduces the Lewis basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, the σ-donor capability of the ligand is diminished, which can affect the stability of the resulting metal complex. Studies on other substituted pyridine ligands show a direct correlation between the electron-donating/withdrawing nature of the substituent and the metal-ligand bond length and stability. nih.gov

This electronic modulation also influences the electrochemical properties of the metal center. Electron-withdrawing groups on the pyridine ligand tend to make the reduction of the metal center less negative (i.e., easier to reduce). frontiersin.orgnih.gov Therefore, the redox potential of a complex containing this compound can be systematically tuned. For an iron(III) complex, for example, a more electron-withdrawing ligand would shift the Fe(III)/Fe(II) redox couple to a more positive potential. nih.gov

The stability of metal-pyridine complexes is often quantified by their formation constants, which are influenced by both electronic and steric factors, as well as the Hard and Soft Acid-Base (HSAB) principle. The pyridine nitrogen is a borderline base, forming stable complexes with a wide range of transition metal ions.

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Processes

Abiotic degradation refers to the transformation of a chemical compound through non-biological pathways, such as reactions with light, water, or minerals in the environment.

Photochemical degradation, or photolysis, is a significant abiotic process for many aromatic compounds in sunlit environments. For 2-(4-Chlorophenoxy)pyridine, photodegradation in aqueous media or on surfaces is anticipated to proceed through the action of ultraviolet (UV) radiation. The process is often mediated by reactive oxygen species like hydroxyl radicals (•OH). researchgate.net While direct photolysis data for this compound is scarce, the degradation pathways can be inferred from studies on structurally similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenol (B41353). cdc.govnih.gov

The primary photochemical reactions are expected to involve:

Cleavage of the Ether Bond: The bond connecting the pyridine (B92270) ring and the chlorophenoxy group can be cleaved, leading to the formation of 2-hydroxypyridine (B17775) and 4-chlorophenol.

Reductive Dechlorination: The chlorine atom on the phenoxy ring can be removed, yielding 2-phenoxypyridine (B1581987).

Hydroxylation of the Aromatic Rings: Hydroxyl radicals can attack either the pyridine or the phenyl ring, introducing hydroxyl groups and forming various hydroxylated intermediates. epa.gov This is a common pathway in the degradation of chlorophenoxy herbicides. researchgate.net

Subsequent reactions can lead to the opening of the aromatic rings and eventual mineralization to carbon dioxide, water, and inorganic ions. researchgate.net The efficiency of these processes is influenced by environmental factors such as light intensity, pH, and the presence of photosensitizing substances in the water. researchgate.netnih.gov

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Potential Photoproducts | Degradation Pathway |

| This compound | 2-Hydroxypyridine | Ether Bond Cleavage |

| This compound | 4-Chlorophenol | Ether Bond Cleavage |

| This compound | 2-Phenoxypyridine | Reductive Dechlorination |

| This compound | Hydroxylated Derivatives | Ring Hydroxylation |

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the ether linkage in this compound to hydrolysis is a key factor in its environmental persistence. Generally, aryl ethers are resistant to hydrolysis under typical environmental pH conditions (pH 5-9).

However, the rate of hydrolysis can be influenced by the electronic properties of the molecule. Studies on related α-substituted pyridone derivatives have shown that the polarity and zwitterionic character of the heterocyclic ring can enhance the rate of hydrolysis. nih.gov Although this compound is not a pyridone, the electronegativity of the nitrogen atom in the pyridine ring influences the electron distribution across the molecule. While hydrolysis of 2,4-D is considered negligible under normal environmental conditions, its ester forms can hydrolyze more rapidly. cdc.govresearchgate.net For this compound, significant hydrolysis is not expected to be a major degradation pathway unless facilitated by extreme pH conditions or enzymatic activity. cdc.gov

In soil and aquatic environments, organic compounds can interact with mineral surfaces and organic matter, a process known as surface attenuation or sorption. These interactions can affect the compound's mobility, bioavailability, and susceptibility to degradation. The fate of pyridines in the environment is known to be a function of such processes. tandfonline.com

The pyridine moiety of this compound can engage in specific interactions. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with surface hydroxyl groups on clay minerals and metal oxides or with functional groups in soil organic matter. Furthermore, under acidic conditions, the pyridine ring can become protonated, leading to strong electrostatic interactions with negatively charged mineral surfaces.

Biotic Degradation by Microorganisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. juniperpublishers.com This is often the most significant pathway for the complete mineralization of persistent organic pollutants. cdc.gov

Numerous bacterial strains capable of degrading pyridine and its derivatives have been isolated from contaminated environments. tandfonline.com These microorganisms can utilize pyridine compounds as their sole source of carbon, nitrogen, and energy. While specific strains that degrade this compound have not been extensively documented, the ability to break down the pyridine ring is found in various genera.

A prominent example is the genus Arthrobacter. Arthrobacter sp. strain 68b has been shown to possess a complete catabolic pathway for pyridine degradation encoded on a plasmid. nih.gov Other bacteria known to be involved in the degradation of pyridine or related heterocyclic compounds include species of Pseudomonas, Cupriavidus, and Nocardia. tandfonline.comnih.govnih.gov Fungi, such as Aspergillus niger, are also known to metabolize phenoxy herbicides, typically through hydroxylation reactions. epa.gov The degradation of the closely related herbicide 2,4-D has been demonstrated in numerous bacterial and fungal strains, including Sphingomonas, Cupriavidus, and Mortierella. mdpi.com

Table 2: Examples of Microbial Genera Involved in the Degradation of Pyridine and Chlorophenoxy Compounds

| Microbial Genus | Compound Degraded | Reference |

| Arthrobacter | Pyridine, Chlorocatechols | nih.govacs.org |

| Cupriavidus | 2,4-D, Chlorocatechols | nih.govoup.com |

| Pseudomonas | Pyridine, 2,4,5-T | nih.govresearchgate.net |

| Aspergillus | 2,4-D, MCPA | epa.gov |

| Fusarium | 2,4-D | nih.gov |

The microbial degradation of this compound is expected to proceed via two main enzymatic strategies: attack on the pyridine ring or attack on the chlorophenoxy moiety.

Advanced Research Applications Non Clinical Contexts

Precursors in Agrochemical Research

The pyridine (B92270) ring is a foundational scaffold in a significant number of commercially successful agrochemicals. The incorporation of the 2-(4-chlorophenoxy)pyridine moiety into larger molecules is a key strategy in the design of new plant protection agents, particularly fungicides.

Synthesis of Novel Triazole Derivatives with Antifungal Potential

The 1,2,4-triazole (B32235) heterocycle is a critical component in many fungicides. Research has focused on designing and synthesizing novel 1,2,4-triazole derivatives that incorporate a phenoxy pyridine group to enhance their biological activity. bohrium.comnih.gov In this context, derivatives structurally related to this compound are used to create potent antifungal agents.

A series of novel 1,2,4-triazole derivatives featuring an oxime ether and a phenoxy pyridine moiety have been synthesized and evaluated for their effectiveness against various plant pathogens. nih.gov These studies indicate that the presence of specific substituents on the phenoxy ring, such as a chloro group, significantly influences the antifungal efficacy. bohrium.com For instance, compounds with halogen substituents have demonstrated high inhibitory activities. bohrium.com

One notable derivative, compound 5b2 ((Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime), exhibited a very low EC₅₀ value of 0.12 mg/L against Sclerotinia sclerotiorum, comparable to the commercial fungicide difenoconazole. nih.govmdpi.com Another compound, 5a4 ((Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime), displayed broad-spectrum antifungal activity against several fungi. nih.govmdpi.com Molecular docking studies suggest these compounds bind effectively to the CYP51 enzyme, a key target in fungi. nih.govmdpi.com Mefentrifluconazole, a successful commercial fungicide, also contains a 4-(4-chlorophenoxy) moiety, underscoring the importance of this structural feature in developing effective agricultural fungicides. mdpi.com

Table 1: Antifungal Activity of Selected Triazole Derivatives

This table presents the EC₅₀ values (the concentration required to inhibit 50% of fungal growth) for representative compounds against various phytopathogens.

| Compound ID | Fungal Species | EC₅₀ (mg/L) | Reference |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | bohrium.comnih.gov |

| Phytophthora infestans | 0.46 | bohrium.comnih.gov | |

| Rhizoctonia solani | 0.27 | bohrium.comnih.gov | |

| Botrytis cinerea | 11.39 | bohrium.comnih.gov | |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.govmdpi.com |

Building Blocks for Heterocyclic Systems

The this compound scaffold is a fundamental building block for creating more complex, fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their diverse biological activities. rsc.org

Design and Synthesis of Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold because of its prevalence in pharmaceutical compounds and its wide range of applications in medicinal chemistry. rsc.orgbohrium.com Efficient synthetic methods, such as the multi-step condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde, have been developed to produce these scaffolds. bohrium.com

The this compound structure has been directly incorporated into the imidazo[1,2-a]pyridine framework to generate compounds with specific biological targets. A key example is its use in the synthesis of selective enzyme inhibitors, as detailed in section 9.3.1. nih.govbohrium.com The synthesis often involves reacting a substituted aminopyridine with a ketone or an equivalent reagent, sometimes using copper-catalyzed methods to facilitate the cyclization. organic-chemistry.org

Development of Pyrimidine (B1678525) and Pyrazole (B372694) Moieties

Pyrimidine and pyrazole are other important heterocyclic nuclei that are frequently used in the design of pharmacologically active agents. nih.govrsc.orgnih.gov The this compound unit can be used as a starting material or key intermediate in the synthesis of derivatives containing these moieties.

For example, the compound 2-(4-chlorophenoxy)-2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide incorporates the 4-chlorophenoxy group alongside both pyrazole and pyrimidine rings. evitachem.com Such complex molecules are synthesized for potential application in medicinal and agricultural chemistry. evitachem.com Similarly, 2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine is another example where the chlorophenoxy moiety is linked to a pyrimidine ring, with research exploring its potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai Furthermore, a series of novel pyrazolo[3,4-b]pyridine derivatives containing a chlorophenoxy group were designed and synthesized, resulting in the identification of a potent HIV-1 non-nucleoside reverse transcriptase inhibitor. nih.govacs.org

Inhibitor Discovery and Design in Non-Clinical Models

In non-clinical research, this compound and its derivatives are instrumental in the discovery and rational design of specific enzyme inhibitors. This approach leverages structural biology and medicinal chemistry to create potent and selective molecules for therapeutic targets.

Molecular Design of Potential Enzyme Inhibitors (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a significant enzyme target associated with inflammation and various diseases. nih.govbohrium.com Selective COX-2 inhibitors are sought after to avoid the side effects associated with non-selective NSAIDs. mdpi.com Rational drug design has led to the development of novel imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. nih.govbohrium.com

In this context, a derivative containing the 4-chlorophenoxy structure, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (5j) , was synthesized and identified as a highly potent and selective COX-2 inhibitor. nih.govbohrium.comresearchgate.net Molecular modeling studies have shown that the methylsulfonyl group of this compound fits into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90, which contributes to its high affinity and selectivity. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Compound 5j

This table shows the half-maximal inhibitory concentration (IC₅₀) and selectivity index for the lead compound against COX isoforms.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |

| 5j | 12.3 | 0.04 | 307.5 | nih.govbohrium.com |

Exploration of Anti-HIV-1 Reverse Transcriptase Agents

The quest for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV-1 has led researchers to explore a variety of chemical scaffolds, including derivatives of this compound. These NNRTIs are a critical component of highly active antiretroviral therapy (HAART). google.com The primary challenge in NNRTI development is the emergence of drug-resistant viral strains, necessitating the design of new inhibitors with broad activity against key HIV-1 RT mutations. google.com

Research has focused on synthesizing and evaluating novel pyridine and pyrimidine derivatives as potential HIV-1 NNRTIs. In one line of research, a scaffold-hopping approach was employed, starting from an imidazo[1,2-a]pyridine core to generate 2,6-disubstituted pyridines. sscoetjalgaon.ac.in This strategy led to the synthesis of a series of compounds where the central pyridine core was linked to a chloro-substituted aromatic ring. sscoetjalgaon.ac.in

A key area of investigation has been the synthesis of tri-functionalised pyridine and pyrimidine analogues. For instance, the compound 6-(4-Chlorophenoxy)-2-((2-cyano-5-methylphenyl)amino)nicotinonitrile was synthesized and evaluated for its antiviral activity. The synthesis of these complex molecules often involves palladium-mediated cross-coupling reactions.

The following table summarizes the findings of selected pyridine derivatives in the context of anti-HIV-1 reverse transcriptase inhibition.

| Compound ID | Derivative Type | Key Findings |

| MK-4965 | Pyrazolo[3,4-b]pyridine derivative | A potent, orally bioavailable HIV-1 NNRTI with high potency against wild-type and key mutant viruses. google.com |

| Pyridyl-benzamide | 2,6-disubstituted pyridine | A novel compound identified through a scaffold-hopping approach with excellent antiviral activity against wild-type RT virus. sscoetjalgaon.ac.in |

| L-697,639 | 3-aminopyridin-2(1H)-one derivative | A potent and highly selective antagonist with in vitro IC50 values as low as 19 nM. |

| L-697,661 | 3-aminopyridin-2(1H)-one derivative | A 4,7-dichloro analogue of L-697,639 that inhibited HIV-1 IIIb infection by 95% at 25-50 nM concentrations. |

These studies underscore the importance of the 2-phenoxypyridine (B1581987) scaffold as a foundational structure for developing next-generation NNRTIs with improved resistance profiles.

Development of Prolyl Hydroxylase Inhibitors (Animal Models)

Hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). Inhibition of these enzymes can stabilize HIF, leading to the expression of genes that promote red blood cell production (erythropoiesis), making PHD inhibitors a promising therapeutic strategy for anemia associated with chronic kidney disease.

Derivatives of this compound have been investigated as potent PHD inhibitors. One such derivative, 2-[[1-[[6-(4-Chlorophenoxy)pyridin-3-yl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid (TP0463518) , has been the subject of significant research. This compound is a competitive pan-inhibitor of PHD1, PHD2, and PHD3.

In animal models, TP0463518 has demonstrated the ability to ameliorate anemia. Studies in rats with peptidoglycan-polysaccharide-induced anemia of inflammation showed that this compound could upregulate genes involved in intestinal iron uptake without worsening liver inflammation. Furthermore, in normal mice and rats, TP0463518 significantly increased serum erythropoietin (EPO) levels. It also proved effective in a rat model of chronic kidney disease (5/6 nephrectomized rats), where it increased serum EPO levels.

The research findings on the effects of TP0463518 in animal models are summarized in the table below.

| Animal Model | Condition | Key Findings |

| Rats | Peptidoglycan-Polysaccharide Induced Anemia of Inflammation | Ameliorated anemia by upregulating genes for iron uptake in the intestine. |

| Normal Mice and Rats | Healthy | Significantly increased serum EPO levels. |

| Rats | 5/6 Nephrectomized Chronic Kidney Disease | Increased serum EPO levels. |

| Old Mice (27 months) | Age-related frailty | Increased voluntary activity and hemoglobin levels. |

These findings in animal models highlight the potential of this compound-based compounds as a novel approach to managing anemia.

Materials Science Applications

The unique electronic and photophysical properties of pyridine-containing compounds have made them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Exploration in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are not extensively documented, its structural analogues and derivatives are being explored as building blocks for luminescent materials and host materials in OLED devices. For instance, derivatives of the structurally similar 2-(4-Bromophenoxy)pyridine have been investigated for their use in luminescent materials and OLEDs.

Research into donor-acceptor π-conjugated organic compounds has shown that scaffolds incorporating pyridine units can serve as unique electron-accepting building blocks for functional organic materials, including those used in OLEDs. The synthesis of 2-(4-Chlorophenoxy)-6-(4-(trifluoromethyl)phenoxy)pyridine and its subsequent conversion to a bisbenzofuro[2,3-b:3',2'-e]pyridine (BBZFPy) derivative demonstrates the utility of the this compound moiety as a precursor. These BBZFPy derivatives have been investigated as blue emitters in OLEDs, showing moderate external quantum efficiencies.

The general approach involves incorporating the pyridine ring into larger conjugated systems to tune the photophysical properties of the resulting molecules. The development of such materials is crucial for creating efficient and stable OLEDs for displays and lighting applications.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-(4-Chlorophenoxy)pyridine?

- Methodology :

- Reagent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions. highlights similar conditions for chloropyridine derivatives.

- Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane systems) is recommended for isolating high-purity products (>95%) .

- Yield Optimization : Adjust stoichiometric ratios of reactants (e.g., 4-chlorophenol and pyridine derivatives) and monitor reaction progress via TLC or HPLC .

Q. How should researchers safely handle this compound given limited toxicity data?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Waste Disposal : Segregate waste into halogenated organic containers and engage certified waste management services for incineration .

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15+ minutes .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization Workflow :

- Structural Confirmation : Use H/C NMR and FT-IR to verify the chlorophenoxy and pyridine moieties .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves conformational ambiguities .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings with aryl boronic acids .

- Kinetic Analysis : Monitor reaction intermediates via in situ NMR or mass spectrometry to identify rate-limiting steps .